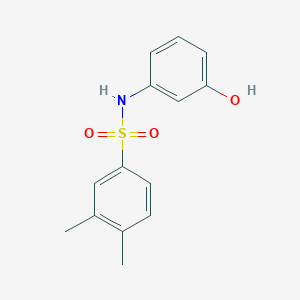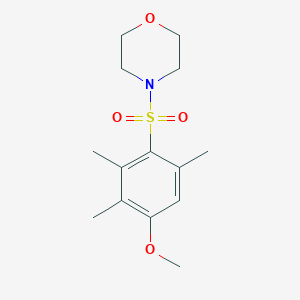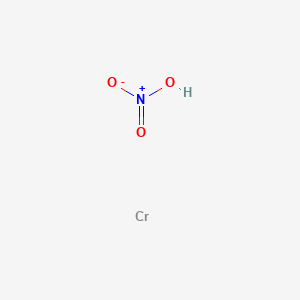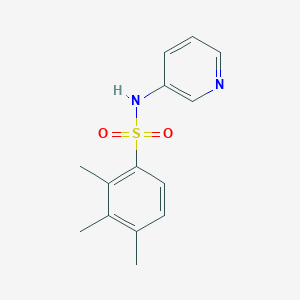
Quinolin-8-yl 4-chloro-2-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinolin-8-yl 4-chloro-2-methylbenzenesulfonate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly used as a fluorescent probe in biological assays due to its unique properties. In
Mécanisme D'action
Quinolin-8-yl 4-chloro-2-methylbenzenesulfonate works by binding to specific amino acid residues on proteins and enzymes. This binding causes a conformational change in the protein, which can be detected through changes in fluorescence intensity. The mechanism of action of Quinolin-8-yl 4-chloro-2-methylbenzenesulfonate is highly dependent on the specific protein or enzyme being studied.
Biochemical and Physiological Effects:
Quinolin-8-yl 4-chloro-2-methylbenzenesulfonate has been shown to have minimal biochemical and physiological effects on cells and tissues. This compound is considered to be non-toxic and non-cytotoxic, making it a safe and reliable tool for scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Quinolin-8-yl 4-chloro-2-methylbenzenesulfonate is its high selectivity for certain proteins and enzymes. This selectivity allows for the specific visualization and quantification of these targets in complex biological systems. Additionally, Quinolin-8-yl 4-chloro-2-methylbenzenesulfonate has a high signal-to-noise ratio, making it a highly sensitive tool for scientific research.
However, there are also limitations to the use of Quinolin-8-yl 4-chloro-2-methylbenzenesulfonate. This compound may not be suitable for all proteins and enzymes, as the binding affinity can vary greatly depending on the specific target. Additionally, the fluorescent properties of Quinolin-8-yl 4-chloro-2-methylbenzenesulfonate can be affected by environmental factors such as pH and temperature, which may impact the accuracy of experimental results.
Orientations Futures
There are several potential future directions for the use of Quinolin-8-yl 4-chloro-2-methylbenzenesulfonate in scientific research. One area of interest is the development of new fluorescent probes based on the structure of Quinolin-8-yl 4-chloro-2-methylbenzenesulfonate. These probes could be designed to have increased selectivity and sensitivity for specific protein targets.
Another potential direction is the use of Quinolin-8-yl 4-chloro-2-methylbenzenesulfonate in combination with other imaging techniques such as electron microscopy or X-ray crystallography. This could allow for a more comprehensive understanding of protein-ligand interactions and their impact on cellular function.
Overall, Quinolin-8-yl 4-chloro-2-methylbenzenesulfonate is a valuable tool for scientific research and has the potential to contribute to the development of new drugs and therapies. Further research is needed to fully understand the capabilities and limitations of this compound, and to explore its potential applications in a variety of scientific fields.
Méthodes De Synthèse
Quinolin-8-yl 4-chloro-2-methylbenzenesulfonate can be synthesized through a series of chemical reactions, starting with 4-chloro-2-methylbenzenesulfonyl chloride and quinoline. The reaction is typically performed in the presence of a base such as triethylamine, and the resulting product is purified through column chromatography.
Applications De Recherche Scientifique
Quinolin-8-yl 4-chloro-2-methylbenzenesulfonate is commonly used as a fluorescent probe in biological assays. This compound has been shown to selectively bind to certain proteins and enzymes, allowing for their visualization and quantification in vitro and in vivo. Additionally, Quinolin-8-yl 4-chloro-2-methylbenzenesulfonate has been used to study the binding kinetics and thermodynamics of protein-ligand interactions.
Propriétés
Nom du produit |
Quinolin-8-yl 4-chloro-2-methylbenzenesulfonate |
|---|---|
Formule moléculaire |
C16H12ClNO3S |
Poids moléculaire |
333.8 g/mol |
Nom IUPAC |
quinolin-8-yl 4-chloro-2-methylbenzenesulfonate |
InChI |
InChI=1S/C16H12ClNO3S/c1-11-10-13(17)7-8-15(11)22(19,20)21-14-6-2-4-12-5-3-9-18-16(12)14/h2-10H,1H3 |
Clé InChI |
LHBKTVZSWMXYPD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3 |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B239413.png)
![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine](/img/structure/B239414.png)



![Methyl 2,3,6-trimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether](/img/structure/B239428.png)
![1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B239429.png)



![1-(2-Fluorophenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine](/img/structure/B239447.png)

![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B239463.png)
